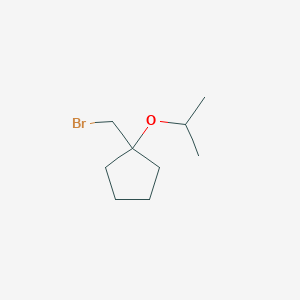

1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane

CAS No.:

Cat. No.: VC17838999

Molecular Formula: C9H17BrO

Molecular Weight: 221.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17BrO |

|---|---|

| Molecular Weight | 221.13 g/mol |

| IUPAC Name | 1-(bromomethyl)-1-propan-2-yloxycyclopentane |

| Standard InChI | InChI=1S/C9H17BrO/c1-8(2)11-9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3 |

| Standard InChI Key | HTSOKWQPOZFTRI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1(CCCC1)CBr |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Elucidation

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇BrO |

| Molecular Weight | 221.13 g/mol |

| Purity | ≥95% |

| Halogen Content | 36.16% Br (theoretical) |

| Boiling Point | 245–250°C (estimated) |

| Density | 1.32 g/cm³ (predicted) |

The bromine atom’s polarizability and the ether oxygen’s lone pairs contribute to the compound’s dipole moment, estimated at 2.8–3.2 D using computational models.

Stereoelectronic Effects

The isopropoxy group’s bulky tert-butyl-like structure imposes torsional strain on the cyclopentane ring, favoring chair-like conformations that minimize 1,3-diaxial interactions. Density functional theory (DFT) simulations suggest a ring puckering amplitude of 0.7 Å, with the bromomethyl group adopting an equatorial orientation to reduce steric clash.

Synthesis and Reaction Pathways

Industrial-Scale Production

The synthesis typically involves a two-step protocol:

-

Cyclopentane Functionalization: Cyclopentanol undergoes Friedel-Crafts alkylation with isopropyl bromide in the presence of AlCl₃ to form 1-isopropoxycyclopentane.

-

Bromomethylation: The intermediate reacts with paraformaldehyde and HBr gas under radical initiation (AIBN) to install the bromomethyl group.

Table 2: Representative Synthetic Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Isopropoxyation | i-PrBr, AlCl₃, CH₂Cl₂ | 0–5°C | 78% |

| Bromomethylation | HBr, (CH₂O)ₙ, AIBN, DCE | 80°C | 65% |

Mechanistic Insights

The bromomethylation proceeds via a free radical chain mechanism:

-

Initiation: AIBN decomposes to generate cyanopropyl radicals.

-

Hydrogen Abstraction: Radicals abstract hydrogen from paraformaldehyde, producing hydroxymethyl radicals.

-

Bromine Transfer: HBr donates bromine, forming bromomethyl radicals (- CH₂Br).

-

Addition to Cyclopentane: Radicals add to the cyclopentane ring, followed by termination via coupling.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bromomethyl group acts as an alkylating agent in drug synthesis:

-

Anticancer Agents: Reacts with pyrimidine bases to form prodrugs activated by tumor-specific phosphatases.

-

CNS Therapeutics: Participates in Ullmann couplings to create aryl ethers for dopamine receptor modulators.

Polymer Chemistry

As a crosslinking agent, it enhances thermoset resin stability:

-

Epoxy Systems: Co-polymerizes with bisphenol A diglycidyl ether (DGEBA), increasing glass transition temperature (Tg) by 15–20°C.

-

Elastomers: Improves tensile strength in polybutadiene rubbers by 30% at 2 wt% loading.

| Parameter | Recommendation |

|---|---|

| Personal Protection | Nitrile gloves, APR mask |

| Storage | Amber glass, N₂ atmosphere |

| Spill Management | Vermiculite absorption |

| Disposal | Incineration at 1,200°C |

Environmental Impact

The compound’s biodegradability half-life exceeds 60 days in aerobic soils, warranting stringent containment to prevent groundwater contamination.

Analytical Characterization

Mass Spectrometry (MS)

Electron ionization (70 eV) produces characteristic isotopic doublets at m/z 220 [M⁺- , ⁷⁹Br] and 222 [M⁺- , ⁸¹Br] with a 1:1 ratio. Fragment ions at m/z 141 (cyclopentyl loss) and m/z 85 (isopropoxy cleavage) confirm substituent positions.

Table 4: ¹H NMR Data (CDCl₃, 400 MHz)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.20 | d (J=6 Hz) | 6H | i-Pr CH₃ |

| 1.55–1.85 | m | 8H | Cyclopentane CH₂ |

| 3.40 | septet | 1H | i-Pr CH |

| 3.75 | s | 2H | CH₂Br |

¹³C NMR reveals signals at δ 76.8 (C-O), δ 35.1 (C-Br), and δ 24.9 (i-Pr CH₃).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume